tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C11H21NO5S . It has a molecular weight of 279.35 . The compound is solid in form .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate” involves several steps. The synthetic route includes the use of Methanesulfonyl chloride (CAS#:124-63-0) and N-BOC-4-Hydroxypiperidine (CAS#:109384-19-2) . The exact details of the synthesis process are not provided in the search results.
Molecular Structure Analysis
The SMILES string of the compound is CC(C)(C)OC(=O)N1CCC(CC1)OS(C)(=O)=O
. The InChI key is WOEQSXAIPTXOPY-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 407.2±34.0 °C at 760 mmHg . The melting point of the compound is 95 °C . The flash point is 200.1±25.7 °C . The compound has a LogP value of 0.76 .
Scientific Research Applications
C11H21NO5S C_{11}H_{21}NO_{5}S C11H21NO5S
and a molecular weight of 279.35 g/mol , has several unique applications in scientific research:Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Its tert-butyl group can be easily removed under acidic conditions, revealing a free amine that can undergo further synthetic transformations .
Pharmaceutical Research
In pharmaceutical research, it is used as a building block for the synthesis of various drug candidates. Its piperidine core is a common motif in many pharmaceuticals, and the methanesulfonyloxy group can act as a leaving group in subsequent reactions .
Peptide Coupling Reactions
The compound is utilized in peptide coupling reactions where it can act as an amine component. The BOC (tert-butoxycarbonyl) group protects the amine during the coupling process, which can then be deprotected to reveal the primary amine for further peptide elongation .
Material Science
In material science, it can be used to modify the surface properties of materials. The methanesulfonyloxy group can react with hydroxyl groups on a surface, allowing for the introduction of piperidine moieties that can alter surface characteristics .
Catalyst Development
Researchers use this compound in the development of new catalysts. The piperidine ring can act as a ligand, coordinating to metals and influencing the reactivity of metal-centered catalysts .
Bioconjugation Techniques
It is applied in bioconjugation techniques where it can be used to link biomolecules with other chemical entities. The BOC-protected amine can be deprotected in situ, providing a reactive amine for conjugation with carboxylic acids or other reactive groups .
Analytical Chemistry
In analytical chemistry, it can be a standard or reference compound in mass spectrometry or chromatography due to its unique mass and retention properties, aiding in the identification and quantification of similar compounds .
Agrochemical Research
Lastly, it finds application in agrochemical research for the synthesis of novel pesticides or herbicides. The piperidine moiety is a common structure in many agrochemicals, and the compound’s functional groups offer diverse reactivity for creating new formulations .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, also known as 1-N-BOC-4-(2-METHANESULFONYLOXYETHYL)PIPERIDINE, is a research chemical It has been used in various research contexts, indicating its potential utility in interacting with biological systems .
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of more complex molecules .
Pharmacokinetics
As a research chemical, it’s crucial to understand these properties to predict the compound’s behavior in a biological system .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYPQZNUKSYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570303 | |
Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | |
CAS RN |
147699-19-2 | |
Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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